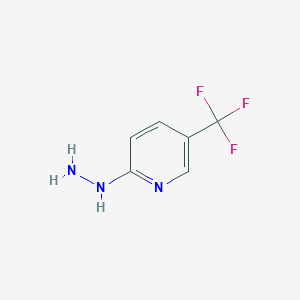

2-Hydrazinyl-5-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[5-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-5(12-10)11-3-4/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRJYGJBOYHPJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363124 | |

| Record name | 2-hydrazinyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89570-85-4 | |

| Record name | 2-Hydrazinyl-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89570-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydrazinyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazino-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydrazinyl-5-(trifluoromethyl)pyridine

Foreword: The Strategic Importance of 2-Hydrazinyl-5-(trifluoromethyl)pyridine in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration of the synthesis of this compound. This pivotal building block is of significant interest in medicinal chemistry, primarily due to the unique combination of the trifluoromethyl group and the reactive hydrazinyl moiety on a pyridine scaffold. The trifluoromethyl group is a well-established bioisostere for various functional groups, enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2]. The hydrazinyl group, in turn, serves as a versatile handle for the construction of diverse heterocyclic systems, such as pyrazoles and triazoles, which are prevalent in a wide range of therapeutic agents. This guide is structured to provide not only a step-by-step synthetic protocol but also a deep dive into the mechanistic rationale behind the experimental choices, empowering you to adapt and optimize these methods for your specific research and development needs.

I. Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, points to 2-chloro-5-(trifluoromethyl)pyridine as the immediate precursor. The core transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group at the 2-position of the pyridine ring is displaced by hydrazine. The electron-withdrawing nature of the trifluoromethyl group at the 5-position and the nitrogen atom in the pyridine ring collaboratively activate the 2-position for nucleophilic attack, making this a highly favorable transformation.

The synthesis of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, is a critical preceding step. A common and industrially viable starting material for this is 3-picoline (3-methylpyridine)[3][4][5]. This multi-step conversion requires careful control of reaction conditions to achieve high yield and purity.

Caption: Retrosynthetic analysis of this compound.

II. Synthesis of the Precursor: 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline

The synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline is a well-documented industrial process, typically involving a three-step sequence: N-oxidation, chlorination, and a final chlorination/fluorination step[3].

Step 1: N-Oxidation of 3-Picoline

The initial step involves the oxidation of the pyridine nitrogen of 3-picoline to form 3-picoline-N-oxide. This is a crucial activation step, as the N-oxide functionality facilitates the subsequent chlorination at the 2-position.

Experimental Protocol:

-

To a solution of 3-picoline in a suitable solvent such as acetic acid, slowly add hydrogen peroxide (30% aq.) at a controlled temperature (typically 70-80 °C).

-

The reaction is exothermic and should be monitored carefully.

-

After the addition is complete, maintain the reaction mixture at the same temperature for several hours until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the excess peroxide is carefully quenched, and the solvent is removed under reduced pressure.

-

The resulting 3-picoline-N-oxide is then purified, typically by distillation or crystallization.

Step 2: Chlorination of 3-Picoline-N-Oxide

The N-oxide is then chlorinated to introduce a chlorine atom at the 2-position of the pyridine ring. This is a classic example of electrophilic substitution on an activated pyridine ring.

Experimental Protocol:

-

3-Picoline-N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and dimethylformamide (DMF)[1].

-

The reaction is typically carried out at elevated temperatures (e.g., 100-120 °C).

-

The reaction mixture is then carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate or sodium hydroxide).

-

The product, 2-chloro-5-methylpyridine, is extracted with an organic solvent and purified by distillation.

Step 3: Side-Chain Chlorination and Fluorination

The final step in the precursor synthesis involves the transformation of the methyl group at the 5-position into a trifluoromethyl group. This is often a two-stage process involving radical chlorination followed by a halogen exchange (Halex) reaction.

Experimental Protocol:

-

Side-Chain Chlorination: 2-Chloro-5-methylpyridine is subjected to free-radical chlorination using chlorine gas under UV irradiation or in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 2-chloro-5-(trichloromethyl)pyridine[3][4].

-

Fluorination (Halex Reaction): The trichloromethyl group is then converted to a trifluoromethyl group by reaction with a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF)[6].

-

This reaction is typically performed at elevated temperatures and pressures.

-

The resulting 2-chloro-5-(trifluoromethyl)pyridine is then purified by distillation.

Table 1: Summary of Precursor Synthesis

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 3-Picoline | H₂O₂ / Acetic Acid | 3-Picoline-N-Oxide | >90% |

| 2 | 3-Picoline-N-Oxide | POCl₃ or SOCl₂/DMF | 2-Chloro-5-methylpyridine | 70-80% |

| 3 | 2-Chloro-5-methylpyridine | Cl₂, UV light; HF/catalyst | 2-Chloro-5-(trifluoromethyl)pyridine | 60-70% |

III. Core Synthesis: this compound

The pivotal step in the synthesis is the nucleophilic aromatic substitution of the chloro group in 2-chloro-5-(trifluoromethyl)pyridine with hydrazine. The strong electron-withdrawing effect of the trifluoromethyl group significantly enhances the electrophilicity of the C2 carbon, facilitating the attack by the nucleophilic hydrazine.

Reaction Mechanism

The reaction proceeds via a classic SNAr mechanism, involving the formation of a Meisenheimer complex as a key intermediate.

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Protocol

A general procedure for the synthesis of 2-hydrazinopyridines from 2-chloropyridines involves heating with hydrazine hydrate[7]. For large-scale synthesis, careful control of the stoichiometry of hydrazine is important to minimize the formation of byproducts[8].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)pyridine in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF)[9][10].

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (typically an excess, e.g., 2-5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.

Table 2: Key Parameters for the Synthesis of this compound

| Parameter | Recommended Condition | Rationale |

| Solvent | Ethanol, Isopropanol, or DMF | Good solubility for reactants; appropriate boiling point for the reaction. |

| Hydrazine | Hydrazine hydrate (2-5 eq.) | Acts as both reactant and base; excess drives the reaction to completion. |

| Temperature | 80-120 °C (Reflux) | Provides sufficient energy to overcome the activation barrier of the SNAr reaction. |

| Reaction Time | 4-24 hours | Dependent on the reactivity of the substrate and reaction temperature. |

| Purification | Recrystallization or Column Chromatography | To obtain the final product with high purity. |

IV. Characterization of this compound

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the -NH and -NH₂ protons of the hydrazinyl group. The aromatic protons will exhibit characteristic coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show signals for the six carbon atoms in the molecule, including the trifluoromethyl carbon, which will appear as a quartet due to coupling with the fluorine atoms.

-

IR Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the hydrazinyl group (typically in the range of 3200-3400 cm⁻¹), as well as C-F stretching vibrations (around 1100-1300 cm⁻¹) and aromatic C=C and C=N stretching frequencies.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

V. Safety Considerations

-

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Chloro-5-(trifluoromethyl)pyridine is a hazardous substance and should be handled with appropriate care.

-

The reactions, especially those involving hydrazine at elevated temperatures, should be conducted with caution.

VI. Conclusion and Future Outlook

The synthesis of this compound is a robust and scalable process, leveraging well-established synthetic methodologies. The key to a successful synthesis lies in the careful execution of each step, from the preparation of the precursor to the final purification of the target molecule. As a versatile building block, this compound will undoubtedly continue to play a crucial role in the discovery and development of novel therapeutics. Further research into optimizing the reaction conditions, particularly for large-scale industrial production, and exploring its applications in the synthesis of new chemical entities will be of significant value to the scientific community.

VII. References

-

CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents.

-

Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? - ResearchGate. [Link]

-

CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.

-

CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

-

CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents.

-

(PDF) Synthesis, characterization and antioxidant activity of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine - ResearchGate. [Link]

-

The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. [Link]

-

WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents.

-

Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine - Organic Syntheses. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. 89570-85-4|this compound|BLD Pharm [bldpharm.com]

- 7. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2-Hydrazinopyridine(4930-98-7) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 2-hydrazinyl-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

A Senior Application Scientist's Perspective on a Key Synthetic Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. When this powerful moiety is combined with the versatile pyridine ring and a reactive hydrazinyl functional group, the result is a high-value building block of significant interest.

This guide provides an in-depth technical exploration of 2-hydrazinyl-5-(trifluoromethyl)pyridine. We will move beyond a simple recitation of data to explain the causality behind its chemical behavior, synthesis, and application. This document is structured to serve as a practical reference for laboratory scientists and a strategic resource for those involved in the design and development of novel chemical entities.

Chemical Identity and Core Structure

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring substituted at the 2-position with a hydrazinyl group (-NHNH₂) and at the 5-position with a trifluoromethyl group (-CF₃). This specific arrangement of functional groups imparts a unique combination of nucleophilicity and electrochemical properties, making it a versatile intermediate.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 89570-85-4[1][2][3] |

| Molecular Formula | C₆H₆F₃N₃[4] |

| Molecular Weight | 177.13 g/mol [2][5] |

| IUPAC Name | This compound |

| Synonyms | [5-(Trifluoromethyl)pyridin-2-yl]hydrazine |

A hydrochloride salt form is also commonly available (CAS No. 1049744-89-9) which may offer improved stability and handling characteristics.[6]

Physicochemical and Computational Properties

The physical properties of a compound are critical determinants of its behavior in both reaction flasks and biological systems. The interplay between the polar hydrazinyl group, the electron-withdrawing trifluoromethyl group, and the aromatic pyridine ring defines its characteristics.

Table 2: Physicochemical and Computed Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Solid | [4] |

| Melting Point | 102-106 °C (lit.) | [3] |

| Boiling Point | 280-285 °C (lit.) | [3] |

| Solubility | Soluble in Methanol | [5] |

| XLogP3 | 1.3 | [2] |

| Topological Polar Surface Area (TPSA) | 50.9 Ų | [2][6] |

| Hydrogen Bond Donor Count | 2 | [2][6] |

| Hydrogen Bond Acceptor Count | 3 (N atoms) | [6] |

| Rotatable Bond Count | 1 |[2][6] |

Insight: The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a desirable trait for drug candidates. The TPSA is below the 140 Ų threshold often associated with good oral bioavailability, highlighting its potential as a scaffold in drug discovery.

Synthesis and Reactivity

Synthetic Pathway

The most direct and industrially relevant synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. The trifluoromethyl group is strongly electron-withdrawing, which activates the pyridine ring, particularly at the ortho (2- and 6-) and para (4-) positions, making it susceptible to nucleophilic attack.

The common precursor is 2-chloro-5-(trifluoromethyl)pyridine, which is itself synthesized from 3-picoline through a series of chlorination and fluorination steps.[7][8] The reaction with hydrazine hydrate displaces the chloride ion to yield the desired product.

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol

This protocol is a generalized procedure based on common organic synthesis methods for similar transformations.[9][10]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).

-

Solvent & Reagent Addition: Add a suitable solvent such as ethanol or butanol. Subsequently, add an excess of hydrazine hydrate (e.g., 5-10 eq) to the flask.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for several hours (e.g., 12-48 hours).

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted multiple times with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product.

Causality: The use of excess hydrazine hydrate serves to drive the reaction to completion and act as a base to neutralize the HCl byproduct. The choice of a polar protic solvent like ethanol helps to solvate the reagents and intermediates.

Core Reactivity

The chemical utility of this compound stems from the reactivity of the hydrazinyl group. It is a potent nucleophile and a precursor for the formation of various heterocyclic systems.

-

Hydrazone Formation: The terminal -NH₂ group readily undergoes condensation reactions with aldehydes and ketones, typically under acidic catalysis, to form stable hydrazones. This reaction is fundamental to its use as a derivatization agent and in the construction of larger molecules.[11] A recent study detailed the synthesis of a series of (E)-2-(2-benzylidenehydrazinyl)-5-(trifluoromethyl)pyridine derivatives which were subsequently screened for antioxidant activity.[11]

Caption: Reaction schematic for the formation of hydrazones.

-

Cyclization Reactions: Hydrazines are classic precursors for five-membered heterocyclic rings. For instance, reaction with β-diketones can lead to the formation of pyrazoles, a common scaffold in pharmaceuticals. The reaction conditions (neutral vs. acidic) can influence the regioselectivity of the cyclization.[12]

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will show distinct signals for the three aromatic protons on the pyridine ring, with coupling patterns dictated by their positions. The protons of the -NH and -NH₂ groups will appear as broader signals, and their chemical shift can be concentration-dependent and affected by the solvent.

-

¹³C NMR: The spectrum will display six aromatic carbon signals. The carbon attached to the trifluoromethyl group will characteristically appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A single, strong signal is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift provides confirmation of the trifluoromethyl environment.[13][14]

-

-

Infrared (IR) Spectroscopy:

-

The N-H stretching vibrations of the hydrazinyl group are expected in the region of 3200-3400 cm⁻¹.

-

Strong absorption bands corresponding to C-F stretching of the trifluoromethyl group will be prominent, typically in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ range.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's exact mass (177.05).

-

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a "privileged scaffold" found in numerous bioactive compounds.[7][8] this compound serves as a key intermediate for introducing this valuable pharmacophore.

-

Pharmaceuticals: The ability to form pyrazole rings and other heterocyclic systems makes it a valuable starting material for synthesizing kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.

-

Agrochemicals: Many successful herbicides and insecticides contain the trifluoromethylpyridine core.[7][8] For example, 2-chloro-5-(trifluoromethyl)pyridine is a key intermediate for the herbicide fluazifop.[7] Derivatives of the title compound can be used to explore new agrochemical entities.

-

Derivatization Reagent: The reactive hydrazinyl group can be used to derivatize carbonyl-containing compounds, such as steroids, for enhanced detection in analytical methods like LC-MS.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. Information is often derived from the Safety Data Sheet (SDS) of the compound or structurally similar chemicals.

-

Hazard Identification:

-

Recommended Precautions:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[15][16] Avoid breathing dust, fumes, or vapors.[15][16] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

-

-

Storage:

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it a reliable building block for accessing complex molecular architectures. For researchers in drug discovery and agrochemical development, a thorough understanding of this compound's characteristics is essential for leveraging the full potential of the trifluoromethylpyridine scaffold to create next-generation bioactive molecules.

References

- Pharmaffiliates. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine | CAS No : 1035173-53-5.

- Wilsily, A., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. ACS Publications.

- Agnitio Pharma. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine 1035173-53-5.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information.

- Funaki, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

- Kadam, M. B., et al. (2023). Synthesis, characterization and antioxidant activity of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine. African Journal of Biomedical Research.

- PubMed. (2024). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites.

- Singh, P., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate.

- Google Patents. (2012). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

- ResearchGate. (2016). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.

- PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.

- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.

- NIST. (n.d.). Hydrazine, (pentafluorophenyl)-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). IR spectra of hydrazones I and complexes II–V.

- SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine.

Sources

- 1. 89570-85-4|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. 5-Hydrazinyl-2-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 5. agnitio.co.in [agnitio.co.in]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. spectrabase.com [spectrabase.com]

- 15. aksci.com [aksci.com]

- 16. aksci.com [aksci.com]

A Technical Guide to 2-Hydrazino-5-(trifluoromethyl)pyridine Hydrochloride: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase the lipophilicity of drug candidates, thereby favorably modulating their pharmacokinetic and pharmacodynamic profiles. When this potent functional group is combined with a pyridine ring, a ubiquitous motif in pharmaceuticals, the resulting trifluoromethylpyridine core becomes a highly sought-after building block.

This technical guide provides an in-depth exploration of 2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride (CAS Number: 1049744-89-9) , a versatile chemical intermediate that serves as a gateway to a diverse array of complex, biologically active molecules. We will delve into its fundamental chemical properties, its pivotal role in the synthesis of heterocyclic compounds, and its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their research endeavors.

Physicochemical Properties and Handling

2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride is a solid at room temperature with the molecular formula C₆H₇ClF₃N₃ and a molecular weight of 213.59 g/mol .[1][2][3][4][5][6] Proper handling and storage are crucial for maintaining its integrity. It should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[6][7]

| Property | Value | Source |

| CAS Number | 1049744-89-9 | [1][2][3][4][5][6][8][9] |

| Molecular Formula | C₆H₇ClF₃N₃ | [1][2][3][4][5][6] |

| Molecular Weight | 213.59 g/mol | [1][2][3][4][5][6] |

| Appearance | Solid | [7] |

| Purity | Typically ≥95% | [3][6] |

| Storage | Store at -20°C, sealed, away from moisture | [6] |

The Synthetic Utility: Gateway to Pyrazole Scaffolds

The primary utility of 2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride lies in its hydrazine moiety, which is a powerful nucleophile for the construction of various five- and six-membered heterocyclic rings. A particularly prominent application is in the synthesis of pyrazoles, a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The general reaction involves the condensation of the hydrazine with a 1,3-dicarbonyl compound.

Illustrative Synthetic Protocol: Preparation of a Pyrazole Intermediate for Kinase Inhibitors

This protocol details a representative synthesis of a 3-(trifluoromethyl)-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-5-amine, a key intermediate in the development of Janus kinase (JAK) inhibitors. The rationale for this synthetic choice is the established importance of pyrazole-based scaffolds in targeting the ATP-binding site of various kinases. The trifluoromethyl groups on both the pyridine and pyrazole rings are anticipated to enhance binding affinity and improve metabolic stability.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride in ethanol.

-

Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine, to the solution to neutralize the hydrochloride salt and liberate the free hydrazine. Stir for 15 minutes at room temperature.

-

Dicarbonyl Addition: To the stirred solution, add 1 equivalent of a suitable 1,3-dicarbonyl compound, for example, 4,4,4-trifluoro-3-oxobutanenitrile.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for a pyrazole intermediate.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The pyrazole intermediate synthesized in the preceding protocol is a valuable scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. By designing molecules that can selectively bind to the ATP-binding pocket of a specific kinase, it is possible to inhibit its activity and disrupt the downstream signaling cascade.

Hypothetical Signaling Pathway: Inhibition of the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are key components of the JAK-STAT signaling pathway, which is essential for the regulation of immune responses. Aberrant activation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. The synthesized pyrazole intermediate can be further elaborated to create a potent and selective JAK inhibitor.

Sources

- 1. EP4086245A1 - Processes for preparing intermediates for the synthesis of a jak inhibitor - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto - Google Patents [patents.google.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]

Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery

An In-depth Technical Guide to 2-hydrazinyl-5-(trifluoromethyl)pyridine: Synthesis, Characterization, and Application in Medicinal Chemistry

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][3] When this potent functional group is appended to a heterocyclic scaffold like pyridine—a privileged structure in numerous approved drugs—the resulting building block becomes exceptionally valuable.[4][5][6]

This guide provides a detailed technical overview of this compound, a versatile intermediate that marries the benefits of the trifluoromethylpyridine core with the reactive potential of a hydrazinyl moiety. From the perspective of a Senior Application Scientist, this document will not only detail the "what" and "how" but also the critical "why" behind the synthetic and analytical methodologies, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a solid crystalline substance at room temperature, recognized as a key synthetic intermediate.[7] Its structure features a pyridine ring substituted at the 2-position with a nucleophilic hydrazinyl group (-NHNH₂) and at the 5-position with a strongly electron-withdrawing trifluoromethyl group. This specific arrangement dictates its reactivity and utility.

The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making the 2-position susceptible to nucleophilic substitution, which is exploited in its synthesis. The hydrazinyl group, conversely, serves as a highly reactive handle for subsequent derivatization, most commonly through the formation of hydrazones.[8]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 89570-85-4 | [7][9][10] |

| Molecular Formula | C₆H₆F₃N₃ | [11] |

| Molecular Weight | 177.13 g/mol | [10] |

| Appearance | Solid | [11] |

| Melting Point | 102-106 °C | [7] |

| Boiling Point | 280-285 °C | [7] |

| XLogP3 | 1.3 | [10] |

| Hydrogen Bond Donors | 2 | [10][12] |

| Hydrogen Bond Acceptors | 3 (N atoms) + 3 (F atoms) | [10][12] |

| Topological Polar Surface Area | 50.9 Ų | [10] |

Synthesis of this compound

The most direct and industrially relevant synthesis of this compound relies on the principle of nucleophilic aromatic substitution (SNAr). The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is readily available and activated for substitution by the electron-withdrawing effect of the -CF₃ group.

The Causality of the Synthetic Approach

The choice of hydrazine hydrate as the nucleophile is both economical and efficient. The reaction proceeds by the addition of the hydrazine nucleophile to the electron-deficient carbon at the C2 position of the pyridine ring, followed by the elimination of the chloride leaving group. The use of a solvent like pyridine or an alcohol (e.g., ethanol) is common, as it can solubilize the reactants and facilitate the reaction, sometimes also acting as a mild base to neutralize the HCl generated in situ.[13][14] Refluxing provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.[13][14]

Diagram: Synthetic Workflow

Caption: General workflow for synthesizing the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for similar transformations.[13][14]

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The reaction should be conducted in a well-ventilated fume hood.

-

Charging the Flask: To the flask, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq). Add a suitable solvent, such as pyridine or ethanol (5-10 mL per gram of starting material).

-

Addition of Nucleophile: While stirring, carefully add hydrazine hydrate (excess, typically 3-5 eq) to the mixture. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature, and then further cool in an ice bath. The product often precipitates upon cooling or with the addition of cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold ethanol to remove residual impurities.

-

Purification: Air-dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system, such as aqueous ethanol. Dry the final product under vacuum to yield this compound as a crystalline solid.

Analytical Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system.

Table 2: Expected Spectroscopic and Chromatographic Data

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity | - Signals for the three aromatic protons on the pyridine ring. - Broad signals for the -NH and -NH₂ protons, which are exchangeable with D₂O. |

| ¹³C NMR | Carbon skeleton confirmation | - Six distinct signals corresponding to the six carbon atoms in the molecule. - The carbon of the -CF₃ group will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | Confirmation of -CF₃ group | - A single, strong singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |

| Mass Spec (MS) | Molecular weight confirmation | - A prominent molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight (approx. 178.06). |

| HPLC | Purity assessment | - A single major peak under appropriate chromatographic conditions, indicating high purity. |

Protocol: Sample Preparation for Analysis

-

NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H protons.

-

Mass Spectrometry: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or an LC system.

-

HPLC: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 10-20 µg/mL). Ensure the sample is fully dissolved and filtered before injection.

Core Application: Synthesis of Bioactive Hydrazones

The primary utility of this compound in drug discovery is as a scaffold for creating libraries of derivative compounds.[8] Its hydrazinyl group readily reacts with aldehydes and ketones to form stable hydrazone linkages (–N-N=C–), a well-known pharmacophore found in compounds with a wide range of biological activities, including antimicrobial and antitumor properties.[8][15]

Diagram: General Hydrazone Formation Reaction

Caption: Reaction of the title compound to form hydrazones.

Protocol: Representative Hydrazone Synthesis

This protocol describes a general procedure for reacting the title compound with an aldehyde.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: Add the desired aldehyde (1.0-1.1 eq) to the solution.

-

Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazine.

-

Reaction: Stir the mixture at room temperature or heat to reflux for 1-3 hours. The reaction progress can be monitored by TLC. In many cases, the product hydrazone will precipitate out of the solution as it forms.

-

Isolation: Cool the reaction mixture. If a precipitate has formed, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude solid can be washed with a cold solvent (like ethanol) and then purified further by recrystallization or column chromatography to yield the pure hydrazone derivative.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. The available safety data indicates that this compound and its analogs are irritants and should be handled with care.[16][17]

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement Code | Statement Text |

| Hazard | H315 | Causes skin irritation.[16][17] |

| H319 | Causes serious eye irritation.[16][17] | |

| H335 | May cause respiratory irritation.[16][17] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[16][17] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[16][17] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[16][17] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16][17] |

Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or fumes.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid generating dust. Use appropriate tools (spatulas) for transfer. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous.[18]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its synthesis is straightforward, its characterization is definitive, and its application as a precursor to bioactive hydrazones is well-established. By combining the advantageous properties of a trifluoromethyl group with the versatile reactivity of a hydrazinyl function on a privileged pyridine scaffold, this molecule provides a reliable and efficient entry point for the discovery and development of novel therapeutic agents. Understanding the principles behind its synthesis and application empowers researchers to fully leverage its potential in the quest for new medicines.

References

- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Vertex AI Search.

- Ningbo Inno Pharmchem Co., Ltd. (2026).

- Tsukamoto, M., & Nakamura, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine. AK Scientific, Inc.

- BOC Sciences. (n.d.). MSDS of 2-Hydrazino-5-(trifluoromethyl)pyridine,HCl. BOC Sciences.

- Tsukamoto, M., & Nakamura, T. (2023, November 8).

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- BLD Pharm. (n.d.). 89570-85-4|this compound. BLD Pharm.

- Royal Society of Chemistry. (n.d.).

- ChemScene. (n.d.). 1049744-89-9 | 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl. ChemScene.

- ChemicalBook. (2025, July 4). Pyridine,5-hydrazinyl-2-(trifluoromethyl)- | 1035173-53-5. ChemicalBook.

- BLD Pharm. (n.d.). 1049744-89-9|2-Hydrazineyl-5-(trifluoromethyl)pyridine hydrochloride. BLD Pharm.

- Fisher Scientific. (2016, October 7). SAFETY DATA SHEET: 2-Hydrazino-4-(trifluoromethyl)pyrimidine. Fisher Scientific.

- CymitQuimica. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine. CymitQuimica.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine. AK Scientific, Inc.

- ECHEMI. (n.d.). 89570-85-4, this compound Formula. ECHEMI.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. Vertex AI Search.

- Wilsily, A., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development.

- Matrix Scientific. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of 2-Hydrazino-5-phenylpyrazine. PrepChem.com.

- MDPI. (n.d.). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI.

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- PMC. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. mdpi.com [mdpi.com]

- 9. 89570-85-4|this compound|BLD Pharm [bldpharm.com]

- 10. echemi.com [echemi.com]

- 11. 5-Hydrazinyl-2-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 12. chemscene.com [chemscene.com]

- 13. prepchem.com [prepchem.com]

- 14. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. aksci.com [aksci.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

The Ascendancy of the Trifluoromethylpyridine Scaffold: A Technical Guide to Unlocking Novel Biological Activity

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of innovation.[1][2][3] Among the privileged fluorinated motifs, the trifluoromethylpyridine (TFMP) moiety has emerged as a particularly powerful tool for modulating biological activity.[4][5] This guide provides an in-depth technical exploration of the biological activities associated with trifluoromethylpyridines, offering insights into their physicochemical properties, diverse applications, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to elucidate the causality behind the remarkable success of the TFMP scaffold and to empower its rational application in the design of next-generation bioactive molecules.[2][6]

The Physicochemical Impact of the Trifluoromethyl Group on the Pyridine Scaffold

The trifluoromethyl (-CF₃) group is not merely a passive substituent; its unique electronic and steric properties profoundly alter the physicochemical nature of the pyridine ring, thereby influencing its biological interactions.[2][7] Understanding these fundamental changes is critical to appreciating the diverse bioactivities of TFMP derivatives.

Key Physicochemical Alterations:

-

Enhanced Lipophilicity : The -CF₃ group significantly increases the lipophilicity of the parent molecule.[2][7] This property is crucial for improving a compound's ability to cross cellular membranes, a key determinant of bioavailability and efficacy.[2][8]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong and stable. Introducing a -CF₃ group can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[2][7]

-

Altered Electronic Properties : The trifluoromethyl group is a potent electron-withdrawing group, possessing a Hammett constant (σₚ) of 0.54.[1] This strong inductive effect lowers the pKa of the pyridine nitrogen, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1]

-

Modulation of Binding Affinity : The unique properties of the -CF₃ group can lead to enhanced binding affinity for target proteins.[6][7] It can participate in favorable interactions within a binding pocket, including hydrophobic interactions and orthogonal multipolar interactions with backbone amides.

Logical Relationship of Physicochemical Properties to Biological Outcomes

Caption: Impact of the -CF₃ group on physicochemical and biological properties.

Biological Activities and Applications

The versatile TFMP scaffold is a key structural motif in a wide array of commercialized and investigational agrochemicals and pharmaceuticals.[1][3]

Trifluoromethylpyridines in Agrochemicals

The agrochemical industry has extensively utilized TFMP derivatives to develop potent and selective herbicides, insecticides, and fungicides.[2][4][6] Over half of the pesticides launched in the last two decades are fluorinated, with a significant portion containing a trifluoromethyl group.[1]

| Agrochemical | Class | Mode of Action | Key TFMP Intermediate |

| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor.[1] | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1] |

| Flazasulfuron | Herbicide | Acetolactate synthase (ALS) inhibitor.[1][3] | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[9] |

| Pyroxsulam | Herbicide | Acetolactate synthase (ALS) inhibitor.[1][3] | 2-methoxy-4-(trifluoromethyl)pyridine.[1] |

| Chlorfluazuron | Insecticide | Chitin biosynthesis inhibitor (Insect Growth Regulator).[1] | 2,3,5-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1] |

| Flonicamid | Insecticide | Chordotonal organ modulator.[1][3] | 4-trifluoromethyl-substituted pyridine moiety.[1] |

| Fluopyram | Fungicide/Nematicide | Succinate dehydrogenase inhibitor (SDHI).[4] | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). |

Causality in Agrochemical Design: The introduction of the TFMP moiety in compounds like Fluazifop-butyl, when compared to its non-fluorinated benzene analogue, resulted in superior translocation with foliar application and enhanced herbicidal activity.[1] This exemplifies a rational design choice where the physicochemical changes imparted by the TFMP group directly translate to improved field performance.

Trifluoromethylpyridines in Pharmaceuticals

Five pharmaceutical and two veterinary products containing the TFMP moiety have received market approval, with many more candidates in clinical trials.[1]

Kinase Inhibitors in Oncology

The TFMP scaffold is prevalent in small-molecule kinase inhibitors, a cornerstone of modern cancer therapy.[7] Kinases are critical nodes in signaling pathways that drive tumor growth and proliferation.[10]

-

Bimiralisib (PQR309) : A potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor.[1][11] The PI3K/mTOR pathway is frequently deregulated in various cancers.[11][12] Bimiralisib, built on a dimorpholinotriazine core, features a 4-(trifluoromethyl)pyridin-2-amine substituent that contributes to its potent and balanced activity.[1][11]

-

FLT3/CHK1 Dual Inhibitors : In the context of Acute Myeloid Leukemia (AML), dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1) has been explored to overcome drug resistance.[10] Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have shown excellent dual inhibitory potency and favorable pharmacokinetic profiles.[10]

-

PYK2 Inhibitors : Diaminopyrimidine-based compounds containing a trifluoromethyl group have been developed as inhibitors of proline-rich tyrosine kinase 2 (PYK2), with selectivity over focal adhesion kinase (FAK).[13][14] These inhibitors have potential applications in treating conditions like osteoporosis and certain cancers.[13]

Antiviral Agents

-

Tipranavir : A non-peptidic protease inhibitor used in the treatment of HIV.[1] Structural optimization studies revealed that incorporating a TFMP moiety in place of a phenyl group resulted in a tenfold increase in antiviral activity.[1] This highlights the TFMP group's ability to enhance binding affinity within the HIV protease active site.

Modulators of GPCRs and Ion Channels

G protein-coupled receptors (GPCRs) and ion channels are major drug target families.[15][16][17] While specific examples of marketed TFMP-containing drugs targeting these are less detailed in the provided context, the physicochemical properties of the TFMP moiety make it an attractive scaffold for designing modulators for these targets. The increased lipophilicity can aid in crossing the blood-brain barrier for CNS targets, and the strong electron-withdrawing nature can be exploited to fine-tune interactions with receptor binding pockets.[2][7] For instance, the bioisosteric replacement of other groups with trifluoromethyl or difluoromethyl groups has been shown to be a successful strategy in modulating the activity of compounds targeting GPCRs and ion channels.[18][19]

Structure-Activity Relationships (SAR) and Rational Design

The biological activity of TFMP derivatives is highly dependent on the substitution pattern of the pyridine ring.[4][20]

-

Positional Isomerism : Prior to 1990, agrochemicals predominantly featured 3- or 5-trifluoromethyl-substituted pyridines.[1][3] Since then, other substitution patterns, particularly 6-trifluoromethyl-substituted derivatives, have become more common.[1][3] The 4-trifluoromethyl-substituted pyridine moiety is less common but is present in successful products like the insecticide flonicamid.[1][3] This trend reflects the evolving understanding of how the position of the electron-withdrawing -CF₃ group influences target interaction and overall molecular properties.

-

Bioisosteric Replacement : The trifluoromethyl group can serve as a bioisostere for other chemical groups, a powerful strategy in drug design.[1][19] For example, replacing a nitro group with a trifluoromethyl group in CB1 receptor positive allosteric modulators led to compounds with improved potency and metabolic stability.[19] Similarly, 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors.[18][21]

SAR Workflow in TFMP Derivative Optimization

Caption: A rational workflow for optimizing TFMP-based bioactive compounds.

Key Experimental Methodologies

Evaluating the biological activity of novel TFMP compounds requires a tiered approach, moving from in vitro target engagement to cellular and organismal efficacy.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: PI3K/mTOR)

This protocol is foundational for assessing the direct inhibitory effect of a TFMP compound on its purified enzyme target.

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., PI3Kα, mTOR).

-

ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits).

-

Test compound (TFMP derivative) dissolved in DMSO.

-

Assay buffer, stop solution, detection reagents.

-

Microplate reader (scintillation counter or luminometer).

Step-by-Step Methodology:

-

Compound Preparation : Prepare a serial dilution of the TFMP test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from nM to µM.

-

Reaction Setup : In a 96-well or 384-well plate, add the assay buffer.

-

Add Compound : Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for control wells) to the appropriate wells.

-

Add Kinase : Add the purified kinase enzyme to all wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate Reaction : Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation : Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The time should be within the linear range of the reaction.

-

Stop Reaction : Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection : Quantify the amount of phosphorylated substrate.

-

Radiometric : Separate the phosphorylated substrate from unreacted [γ-³²P]ATP and measure radioactivity using a scintillation counter.

-

Luminescence (e.g., Kinase-Glo®) : Measure the amount of remaining ATP. Lower ATP levels indicate higher kinase activity.

-

-

Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation and Causality: This direct enzyme inhibition assay validates that the compound's activity is due to interaction with the intended target, not off-target or cell-based effects. A low IC₅₀ value provides a strong rationale for advancing the compound to cell-based assays.

Protocol 2: Cell-Based Proliferation Assay

This assay measures the ability of a TFMP compound to inhibit the growth of cancer cells, providing a measure of its cellular potency.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a TFMP compound in a relevant cancer cell line.

Materials:

-

Cancer cell line (e.g., MV4-11 for FLT3 inhibitors).[10]

-

Complete cell culture medium.

-

Test compound (TFMP derivative) dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin).

-

96-well clear-bottom cell culture plates.

-

Multichannel pipette, incubator, microplate reader.

Step-by-Step Methodology:

-

Cell Seeding : Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and resume growth for 24 hours in a CO₂ incubator.

-

Compound Treatment : Prepare a serial dilution of the TFMP compound in cell culture medium. Remove the old medium from the plate and add the medium containing the test compound or DMSO (vehicle control).

-

Incubation : Return the plate to the incubator and incubate for a period that allows for several cell divisions (e.g., 72 hours).

-

Measure Viability : Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures a parameter indicative of cell number, such as ATP content or metabolic activity.

-

Read Plate : After a short incubation with the reagent, measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

-

Data Analysis : Normalize the data to the vehicle control wells. Plot the percentage of cell growth inhibition against the logarithm of the compound concentration and fit the curve to determine the GI₅₀ value.

Self-Validation and Causality: A potent GI₅₀ in a cell line known to be dependent on the target kinase (e.g., a PI3K-mutant cell line for a PI3K inhibitor) strongly suggests that the compound's antiproliferative effect is mediated through the intended pathway. Comparing activity across multiple cell lines with different genetic backgrounds can further validate the mechanism of action.

Future Perspectives

The trifluoromethylpyridine scaffold continues to be a fertile ground for the discovery of novel bioactive agents.[1][4] While much success has been achieved through established synthetic routes and screening paradigms, several areas offer exciting future prospects. The relationship between the substitution position of the trifluoromethyl group and the resulting bioactivity is not yet fully understood for many target classes.[4] Further exploration of less common substitution patterns and the combination of the TFMP moiety with other privileged fragments will undoubtedly lead to the discovery of new chemical entities with unique biological profiles. As our understanding of complex biological pathways deepens, the rational design of TFMP derivatives targeting novel proteins in areas like neurodegeneration, inflammation, and metabolic diseases will continue to expand the therapeutic utility of this remarkable chemical scaffold.

References

- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Benchchem. [Link]

- Wang, H., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

- Wang, H., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

- Al-Zereini, W. A., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]

- Jeschke, P. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(6), 1228-1238. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. [Link]

- Tsukamoto, M., & Nakamura, T. (2023).

- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Johnson, T. A., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation.

- Junaid, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

- Al-Zereini, W. A., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

- Wang, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. Frontiers in Chemistry. [Link]

- Baffert, F., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

- Johnson, T. A., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry, 51(23), 7489-7503. [Link]

- Al-Zereini, W. A., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: The case of quorum sensing inhibitors.

- Baffert, F., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

- Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

- Lovell, K. M., & Frank, C. (2022). G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. Neuropsychopharmacology. [Link]

- Willis, R. C. (2006). Hitting the hot spots: Scientist fine-tune GPCR targeting. Drug Discovery News. [Link]

- Cambridge Healthtech Institute. Targeting GPCRs for Drug Discovery. [Link]

- Tóth, B., et al. (2015). Ruling out pyridine dinucleotides as true TRPM2 channel activators reveals novel direct agonist ADP-ribose-2'-phosphate. Journal of General Physiology, 145(5), 419-430. [Link]

- Hauser, A. S., et al. (2017). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? Pharmacological Reviews. [Link]

- The Florey. Targeting peptide G protein-coupled receptors (GPCRs) for novel drug development. [Link]

- Al-Lawati, H., & Vasylyev, D. (2024). TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis. International Journal of Molecular Sciences. [Link]

- Guéguinou, M., et al. (2017). Flufenamic acid as an ion channel modulator.

- Guéguinou, M., et al. (2017).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. florey.edu.au [florey.edu.au]

- 18. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Application of 2-Hydrazinyl-5-(trifluoromethyl)pyridine in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, making trifluoromethylpyridines highly sought-after intermediates in the synthesis of modern agrochemicals and pharmaceuticals.[2][3] This guide delves into the multifaceted applications of a particularly valuable derivative, 2-hydrazinyl-5-(trifluoromethyl)pyridine. This compound serves as a pivotal building block for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. These resulting structures have demonstrated significant potential as potent and selective kinase inhibitors, targeting critical pathways in oncology and beyond. We will explore the synthesis of this key intermediate, its elaboration into complex scaffolds, and the biological rationale for its application in targeting key signaling pathways, providing researchers with actionable, field-proven insights.

The Genesis of a Key Intermediate: Synthesis of this compound

The journey to novel therapeutics begins with the reliable synthesis of versatile starting materials. This compound is efficiently prepared from its chloro-substituted precursor, 2-chloro-5-(trifluoromethyl)pyridine. The trifluoromethylpyridine moiety itself is a valuable intermediate, often synthesized through multi-step processes involving chlorination and fluorination of picoline precursors.[2][4][5]

Causality in Experimental Design: The Hydrazinolysis Reaction

The conversion of 2-chloro-5-(trifluoromethyl)pyridine to its hydrazinyl derivative is a nucleophilic aromatic substitution reaction. Hydrazine hydrate serves as a potent nucleophile, displacing the chloride ion at the C2 position of the pyridine ring. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for the substitution on the electron-deficient pyridine ring. The trifluoromethyl group at the C5 position further activates the C2 position towards nucleophilic attack through its strong electron-withdrawing nature.

Self-Validating Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar hydrazinopyridines.[6][7][8]

Materials:

-

2-chloro-5-(trifluoromethyl)pyridine

-

Hydrazine hydrate (80-99% solution)

-

Ethanol or other suitable solvent (e.g., pyridine, butanol)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1 equivalent) in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents).

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with ethyl acetate (3-5 times).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-